molecular formula C17H28N2O2 B4770052 2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one

2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one

Cat. No.: B4770052
M. Wt: 292.4 g/mol
InChI Key: MUJWYXAALFISIX-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one is a complex organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and an ethyl-hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where furan-2-ylmethyl chloride reacts with the piperazine ring.

    Attachment of the Ethyl-Hexanone Chain: The final step involves the alkylation of the substituted piperazine with 2-ethylhexanone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The ketone group in the hexanone chain can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1-[4-(phenylmethyl)piperazin-1-yl]hexan-1-one: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.

    2-Ethyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]hexan-1-one: Contains a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.

Uniqueness

2-Ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding affinity in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-3-5-7-15(4-2)17(20)19-11-9-18(10-12-19)14-16-8-6-13-21-16/h6,8,13,15H,3-5,7,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJWYXAALFISIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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